5-Bromo-N2-methylpyridine-2,3-diamine
Description
Chemical Structure and Properties 5-Bromo-N2-methylpyridine-2,3-diamine (CAS: 89415-54-3) is a substituted pyridine derivative with the molecular formula C₆H₈BrN₃ and a molecular weight of 202.05 g/mol . Its structure features a pyridine ring substituted with a bromine atom at position 5, an amino group at position 2, and a methyl-substituted amino group at position 3 (N2-methyl). The molecule exhibits near-planarity, with an r.m.s. deviation of 0.01 Å from the mean plane of non-hydrogen atoms, as determined by crystallographic studies . This planarity is comparable to its chloro analog, 5-chloropyridine-2,3-diamine, suggesting similar electronic and steric profiles .
Physicochemical and Safety Data
The compound is light-sensitive and typically stored at 2–8°C . It is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling . Commercial availability is confirmed by multiple suppliers offering purities ≥97% .
Properties
IUPAC Name |
5-bromo-2-N-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVCWSASGSHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-N2-methylpyridine-2,3-diamine has the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . Key identifiers include:
- CAS Number: 89415-54-3
- PubChem CID: 15194032
- IUPAC Name: 5-bromo-2-N-methylpyridine-2,3-diamine
- Molecular Formula: C6H8BrN3
Potential Applications
While specific applications for this compound are not extensively documented in the search results, related compounds and pyridine derivatives have demonstrated uses that can provide insight . Pyridine derivatives, in general, have shown potential in various fields:
- Synthesis of complex organic compounds: These compounds can serve as intermediates in chemical synthesis.
- Pharmaceutical applications: They are used in pharmaceutical research and development.
- Antimicrobial activity: Pyridine derivatives exhibit antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Escherichia coli.
- Antiviral potential: They have been explored for antiviral properties, which is particularly relevant in the context of emerging viral threats.
- Antitumor activity: Some pyridine derivatives have demonstrated antiproliferative effects against cancer cell lines.
Comparison with Similar Compounds
The structural and functional attributes of 5-Bromo-N2-methylpyridine-2,3-diamine are compared below with analogs differing in substituents, ring systems, or biological activities.
Halogen-Substituted Pyridine Diamines
Key Observations :
- Halogen Effects: Bromine’s larger atomic radius (vs.
- Methyl Positioning : Methyl groups at C4 (vs. N2) disrupt planarity, affecting solubility and molecular recognition .
Heterocyclic Analogs
Key Observations :
- Pyrazine vs. Pyridine : Pyrazine’s additional nitrogen atom increases basicity and hydrogen-bonding capacity, which may alter pharmacokinetics .
- Imidazopyridines : The fused ring system in imidazopyridines improves metabolic stability, a trait leveraged in drug design .
Pharmacologically Active Derivatives
Key Observations :
- Antimalarial Diamines: The diamine chain length in quinoline derivatives correlates with efficacy, highlighting the importance of substituent flexibility .
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